molecular formula C11H9N3O B2870820 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 392663-69-3

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B2870820
CAS No.: 392663-69-3
M. Wt: 199.213
InChI Key: QCRHHPVVTXYCGI-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound with a molecular formula of C11H9N3O. It features a fused ring system consisting of an imidazo[1,2-a]pyridine core with a furan ring attached at the 2-position.

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (ache), butyrylcholinesterase (bche), and lipoxygenase (lox) .

Mode of Action

It’s suggested that similar compounds demonstrate inhibitory activities against their targets . This implies that the compound may bind to its target enzymes and prevent them from catalyzing their respective reactions.

Biochemical Pathways

Given its potential inhibitory activity against ache, bche, and lox , it can be inferred that the compound may affect pathways involving these enzymes. For instance, inhibition of AChE and BChE can impact cholinergic neurotransmission, while inhibition of LOX can affect arachidonic acid metabolism.

Result of Action

Given its potential inhibitory activity against ache, bche, and lox , it can be inferred that the compound may alter cellular processes regulated by these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, a two-step one-pot synthesis can be employed, where the initial step involves the formation of an intermediate, followed by cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific ring system and the presence of both furan and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-11-10(8-4-3-7-15-8)13-9-5-1-2-6-14(9)11/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRHHPVVTXYCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392663-69-3
Record name 2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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